molecular formula C10H9ClN2O B2771003 2-chloro-N-(3-cyanophenyl)propanamide CAS No. 565179-44-4

2-chloro-N-(3-cyanophenyl)propanamide

Cat. No. B2771003
CAS RN: 565179-44-4
M. Wt: 208.65
InChI Key: DRHDBTSQPVQVLB-UHFFFAOYSA-N
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Description

2-chloro-N-(3-cyanophenyl)propanamide is a chemical compound with the CAS Number: 565179-44-4 . Its molecular weight is 208.65 . It is typically stored as a powder .


Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-N-(3-cyanophenyl)propanamide . The InChI code for this compound is 1S/C10H9ClN2O/c1-7(11)10(14)13-9-4-2-3-8(5-9)6-12/h2-5,7H,1H3,(H,13,14) .


Physical And Chemical Properties Analysis

The physical form of 2-chloro-N-(3-cyanophenyl)propanamide is a powder .

Scientific Research Applications

Solubility and Modeling Studies

One of the primary research interests in this compound involves understanding its solubility characteristics and modeling these properties in various solvents. The solubility of similar compounds has been extensively studied in binary solvent mixtures, providing critical data for the formulation and development of pharmaceuticals. For example, Gladys Kate Pascual et al. (2017) conducted experimental and modeling studies on the solubility of 2-chloro-N-(4-methylphenyl)propanamide in different solvent mixtures, offering insights into its dissolution properties and saturation temperature profiles (Pascual et al., 2017).

Asymmetric Synthesis and Biocatalysis

Another significant area of application is the asymmetric synthesis of chiral intermediates for antidepressant drugs. Choi et al. (2010) demonstrated the use of Saccharomyces cerevisiae reductase for the high enantioselectivity synthesis of (S)-3-chloro-1-phenyl-1-propanol, a process that underscores the potential of biocatalysis in producing chiral drug intermediates (Choi et al., 2010).

Immunomodulatory and Antinociceptive Activities

Research also extends into the exploration of derivatives for their potential immunosuppressive and antinociceptive activities. For instance, derivatives of N-aryl-3-(indol-3-yl)propanamides, closely related to the compound of interest, have been synthesized and evaluated for their immunosuppressive activities, showing significant results in vitro and in vivo assays (Giraud et al., 2010). Additionally, studies on related compounds, such as (5-chloro-2(3H)-benzoxazolon-3-yl) propanamide derivatives, have revealed varying levels of antinociceptive activity, suggesting potential therapeutic applications (Önkol et al., 2004).

Nonlinear Optical Materials

The compound's applications extend beyond pharmaceuticals into the realm of materials science. For example, N-(2-chlorophenyl)-(1-propanamide) has been identified as a novel organic nonlinear optical material, showcasing the versatility of such compounds in developing new electro-optic devices (Prabhu & Rao, 2000).

Safety and Hazards

The safety information for this compound includes the pictograms GHS05 and GHS07 . The signal word for this compound is "Danger" .

properties

IUPAC Name

2-chloro-N-(3-cyanophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7(11)10(14)13-9-4-2-3-8(5-9)6-12/h2-5,7H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHDBTSQPVQVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-cyanophenyl)propanamide

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